molecular formula C16H23ClN4O2 B2665127 Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2377031-69-9

Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2665127
CAS No.: 2377031-69-9
M. Wt: 338.84
InChI Key: CQBBUKYOHKIHQG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a chloropyrazine moiety, and a diazaspiro nonane ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chloropyrazine intermediate, followed by the formation of the diazaspiro nonane ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the chloropyrazine moiety .

Scientific Research Applications

Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety is likely responsible for binding to the target site, while the diazaspiro nonane ring system provides structural stability and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)20-6-4-5-16(9-20)10-21(11-16)13-8-18-7-12(17)19-13/h7-8H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBUKYOHKIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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